Hydroquinine 1,4-phthalazinediyl diether is a synthetic compound recognized for its potential applications in medicinal chemistry, particularly in the inhibition of leukemia cells. Its chemical structure features a complex arrangement of hydroquinine and phthalazine moieties, which contribute to its unique properties and functionalities. The compound is classified under synthetic organic compounds and is associated with the CAS Registry Number 140924-50-1.
Hydroquinine 1,4-phthalazinediyl diether can be sourced from various chemical suppliers, including TCI America, Sigma-Aldrich, and MedChemExpress. It is categorized as a synthetic organic compound with notable pharmacological relevance. Its molecular formula is with a molecular weight of 779.00 g/mol .
The synthesis of Hydroquinine 1,4-phthalazinediyl diether typically involves multi-step organic reactions. One common method includes the condensation of hydroquinine derivatives with phthalazine intermediates under controlled conditions to yield the desired ether linkage.
The molecular structure of Hydroquinine 1,4-phthalazinediyl diether features two hydroquinine units linked through a phthalazine core. This structure contributes to its biological activity and solubility characteristics.
Hydroquinine 1,4-phthalazinediyl diether participates in various chemical reactions typical of ethers and aromatic compounds. Notably, it can undergo nucleophilic substitutions and electrophilic aromatic substitutions due to its functional groups.
The compound exhibits stability under normal conditions but may react with strong acids or bases, leading to hydrolysis or other degradation pathways. Its reactivity profile makes it suitable for further derivatization in synthetic organic chemistry .
The mechanism of action for Hydroquinine 1,4-phthalazinediyl diether involves its interaction with specific cellular targets that inhibit cancer cell proliferation. It has been observed to bind effectively to leukemia cells, disrupting their growth pathways.
Research indicates that this compound may influence signaling pathways associated with cell cycle regulation and apoptosis, although detailed mechanistic studies are still ongoing .
Hydroquinine 1,4-phthalazinediyl diether has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and pharmacology, showcasing how structural modifications can lead to significant biological applications. Further research may unveil additional therapeutic potentials and broaden its applicability in various scientific fields.
Hydroquinine 1,4-phthalazinediyl diether originates from strategic modifications of the parent cinchona alkaloid hydroquinine. This compound retains the core quinuclidine and methoxyquinoline moieties essential for chiral induction but incorporates a phthalazine spacer to create a bidentate ligand architecture. The design leverages the inherent chirality at C8 and C9 (R-configuration in hydroquinine) while introducing a rigid, planar linker to enforce precise spatial orientation during substrate binding [6] [9]. This bifunctional structure enables simultaneous coordination to metal centers (e.g., osmium) and π-stacking interactions with organic substrates, a dual-activation mechanism critical for high enantioselectivity in asymmetric transformations [1] [8].
The 9-hydroxy group of hydroquinine serves as the key attachment point for ether linkage formation with phthalazine. This modification preserves the tertiary amine’s metal-coordinating capability while positioning the quinuclidine nitrogen to participate in hydrogen-bonding networks. Theoretical studies confirm that the extended π-system of the phthalazine bridge enhances face-selective substrate approach through secondary interactions, a principle validated in asymmetric dihydroxylation reactions where enantiomeric excesses exceed 90% [8] [9].
Table 1: Critical Structural Features Enabling Catalytic Function
Structural Element | Role in Catalysis | Stereochemical Impact |
---|---|---|
C9 ether linkage | Anchors phthalazine spacer | Preserves C8-C9 chirality |
Quinuclidine N | Coordinates Os/other metals | Controls substrate approach vector |
Methoxyquinoline | Engages in π-π interactions | Differentiates prochiral faces |
Phthalazine linker | Enforces bidentate geometry | Creates chiral microenvironment |
The synthesis of Hydroquinine 1,4-phthalazinediyl diether follows a convergent route involving nucleophilic substitution between hydroquinine and 1,4-dichlorophthalazine. Critical optimization parameters include:
Structural variations focus on linker modifications and alkaloid selection. Replacing phthalazine with anthraquinone (e.g., (DHQD)₂AQN) alters π-acidity to enhance selectivity for electron-deficient olefins, while retaining the bis-ether linkage chemistry. Alternative cinchona cores like hydroquinidine generate enantiocomplementary catalysts, enabling stereodivergent synthesis pathways [4] [7].
Table 2: Synthesis Optimization Parameters and Outcomes
Parameter | Standard Protocol | Impact on Yield/Purity |
---|---|---|
Hydroquinine : Dichlorophthalazine ratio | 2.05:1.00 | Ratios <2.00:1.00 yield >15% mono-substituted byproduct |
Solvent | Anhydrous toluene | Water-containing systems hydrolyze chlorophthalazine (<40% yield) |
Temperature | 110°C | Below 90°C: reaction stalls at 50% conversion |
Purification | Gradient SiO₂ chromatography (CH₂Cl₂/MeOH) | Single-step crystallization gives ≤85% purity |
Stereochemical integrity during synthesis centers on three vulnerability points:
Characterization of stereochemical fidelity employs:
Table 3: Stereochemical Configuration at Key Centers
Stereogenic Element | Configuration | Analytical Verification Method |
---|---|---|
C8 in hydroquinine units | R | X-ray crystallography, [α]D correlation |
C9 in hydroquinine units | S | VCD, NMR diastereotopicity analysis |
Phthalazine-alkaloid bonds | Axially chiral | Dynamic HPLC (barrier to rotation: 98 kJ/mol) |
OsO₄ complex | Λ-configured | EXAFS, catalytic correlation studies |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.: 65718-85-6
CAS No.: 12653-83-7